2-Methyl-4-nitroanisole

Overview

Description

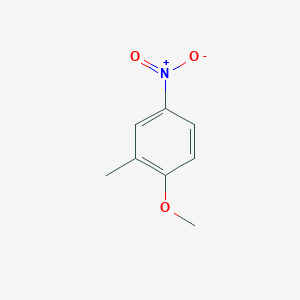

2-Methyl-4-nitroanisole is an organic compound with the molecular formula C8H9NO3 . It is a derivative of anisole, characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline , suggesting that it may interact with enzymes or other molecules involved in these synthesis processes.

Mode of Action

It’s known that 2-methyl-4-nitroanisole is obtained as one of the products from the charge-transfer trinitromethylation of 2-methylanisole in the presence of dichloromethane . This suggests that it may interact with its targets through a charge-transfer mechanism.

Biochemical Pathways

A related compound, 4-nitroanisole, is known to undergo photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol . This suggests that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

Its molecular weight of 16716 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It’s known that this compound is used in the synthesis of 2-methyl-4-nitrophenol and 3-methyl-4-methoxyaniline , suggesting that it may have a role in the production of these compounds at the molecular level.

Action Environment

It’s known that related nitroaromatic compounds can be degraded by bacteria under aerobic conditions , suggesting that environmental factors such as the presence of specific microbial communities and oxygen levels might influence the action and stability of this compound.

Biochemical Analysis

Biochemical Properties

It is known that nitroaromatic compounds like 2-Methyl-4-nitroanisole can undergo various biochemical reactions, including reduction, denitration, and conjugation These reactions can be catalyzed by various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-documented. Nitroaromatic compounds can have various effects on cellular processes. They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-nitroanisole can be synthesized through the charge-transfer trinitromethylation of 2-methylanisole in the presence of dichloromethane . This method involves the reaction of 2-methylanisole with trinitromethane under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves nitration reactions. The nitration of 2-methylanisole using a mixture of nitric acid and sulfuric acid can produce this compound. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitroanisole undergoes various chemical reactions, including:

Nitration: Further nitration can introduce additional nitro groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid at low temperatures.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

Reduction: 2-Methyl-4-methoxyaniline.

Substitution: Various substituted anisoles depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-nitroanisole is used in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.

Biology: In studies involving the modification of biological molecules.

Medicine: As a precursor in the synthesis of compounds with potential therapeutic properties.

Industry: In the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

4-Methyl-2-nitroanisole: Similar structure but with different positions of the methyl and nitro groups.

4-Nitroanisole: Lacks the methyl group.

3-Methyl-4-nitroanisole: Methyl group at the third position instead of the second.

Uniqueness: 2-Methyl-4-nitroanisole is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Biological Activity

2-Methyl-4-nitroanisole (CAS Number: 50741-92-9) is an organic compound with the molecular formula . It is a derivative of anisole, characterized by a methyl group at the 2-position and a nitro group at the 4-position on the benzene ring. This compound has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.

- Molecular Weight : 167.16 g/mol

- Melting Point : 64 °C

- Solubility : Soluble in organic solvents like dichloromethane.

This compound functions as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. The compound can undergo various biochemical reactions such as reduction, nitration, and substitution, which influence its biological activity. For instance, it can be reduced to form 2-methyl-4-methoxyaniline or further nitrated to introduce additional nitro groups.

Hepatotoxicity

Recent studies have indicated that related compounds like 2-methyl-4-nitroaniline (MNA), which shares structural similarities with this compound, exhibit hepatotoxic effects. Research showed that MNA could upregulate PPARγ expression, leading to liver dysfunction and inflammatory responses in animal models. Although direct studies on this compound's hepatotoxicity are scarce, the potential for similar effects exists given their chemical relationship .

Biochemical Pathways

The biochemical pathways influenced by nitroaromatic compounds include:

- Reduction : Nitro groups can be reduced to amino groups.

- Conjugation : Compounds may undergo conjugation with glutathione or other biomolecules.

- Cellular Effects : Nitroaromatic compounds can affect cell signaling pathways and gene expression, impacting cellular metabolism and function .

Study on Nitro Compounds

A comprehensive review highlighted the diverse biological activities of nitro compounds, including their use as antimicrobial agents. The study emphasized that the mechanism often involves the reduction of nitro groups to form reactive species that damage cellular components like DNA .

Hepatotoxicity Research

In a study focusing on MNA's hepatotoxicity, Wistar rats were exposed to the compound over a 90-day period. Results indicated significant liver function abnormalities and histopathological changes associated with increased PPARγ mRNA levels. This study underscores the importance of understanding the toxicological profile of nitro-substituted compounds .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C8H9NO3 | Potential antimicrobial | Limited direct studies available |

| 2-Methyl-4-nitroaniline | C7H8N2O2 | Hepatotoxic | Upregulates PPARγ; causes liver damage |

| Metronidazole | C6H9N3O3 | Antimicrobial | Established use in treating infections |

Properties

IUPAC Name |

1-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZMIJZYJZQOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198786 | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-92-9 | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50741-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050741929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the nitro group relative to the methoxy group in 2-Methyl-4-nitroanisole, as opposed to 4-nitroanisole, potentially influence its diamagnetic susceptibility?

A1: The research by Baliah and Srinivasan [] demonstrates that the presence and position of substituents on the benzene ring can significantly influence the diamagnetic susceptibility of anisoles. While they didn't specifically study this compound, their findings suggest that the ortho-substitution (2-position) of the methyl group in this compound, compared to the unsubstituted 4-nitroanisole, could lead to steric interactions. These interactions might force the nitro group out of the plane of the benzene ring, hindering resonance between the methoxy and nitro groups. Reduced resonance could subsequently impact the electron density distribution within the molecule and ultimately affect its diamagnetic susceptibility. Further experimental and computational studies would be needed to confirm this hypothesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.